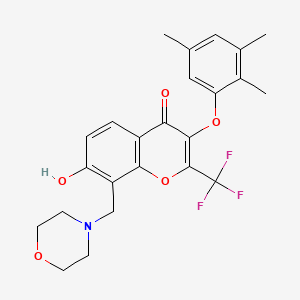

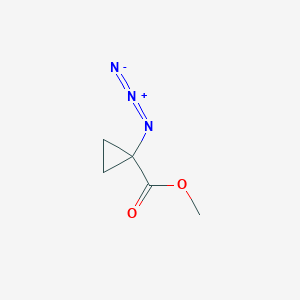

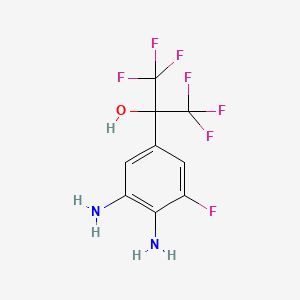

![molecular formula C13H15NOS B2366421 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one CAS No. 439094-62-9](/img/structure/B2366421.png)

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is a chemical compound . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular formula of “2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is C13H15NOS . The average mass is 233.329 Da and the monoisotopic mass is 233.087433 Da .Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 184–185 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra have been reported . The IR (KBr) spectrum shows peaks at 3258, 1715, 1658, 1568 cm−1 . The MS (70 eV) shows a peak at m/z 214 ([M−H]−) .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines : A study by Melo et al. (2004) discusses the synthesis of thiazolo[2,3-a]isoindoles and their derivatives, providing insights into the structural characteristics of these compounds (Melo et al., 2004).

Highly Diastereoselective Synthesis : Allin et al. (2000) explored the condensation of 2-acetyl benzoic acid with aminothiols, producing thiazolo[2,3-a]isoindolin-5-ones with high diastereoselectivity (Allin et al., 2000).

Medicinal Chemistry Applications

Synthesis and Anti-HIV-1 Activity : Danel et al. (1998) reported the synthesis of thiazolo[3,2-a]pyrimidin-7-ones and their activity against HIV-1, highlighting the potential medicinal applications of these compounds (Danel et al., 1998).

Selective Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research by Mertens et al. (1993) demonstrated that certain derivatives of 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones exhibit significant inhibitory effects on HIV-1 reverse transcriptase (Mertens et al., 1993).

Other Relevant Studies

Catalytic Asymmetric Intramolecular Cascade : A study by He et al. (2014) presented a highly enantioselective method for preparing chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones, illustrating advanced techniques in asymmetric synthesis (He et al., 2014).

Anorectic Agents : Aeberli et al. (1975) researched on a novel class of anorectic agents, 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols, and evaluated their effectiveness in suppressing food consumption in rats (Aeberli et al., 1975).

Mechanism of Action

Mode of Action

It’s known that thiazolines, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Thiazolines, in general, are involved in a variety of biological processes, but the exact pathways and downstream effects for this specific compound require further investigation .

properties

IUPAC Name |

2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFUZHNNQTTYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821735 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

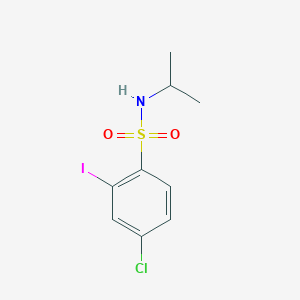

![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)

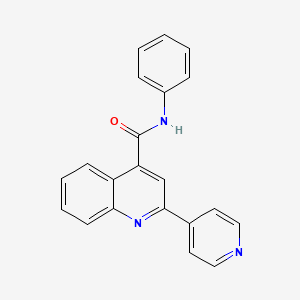

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)

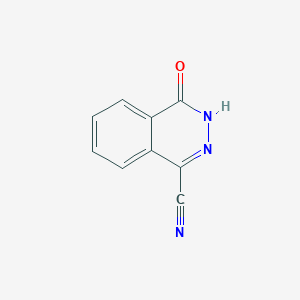

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)